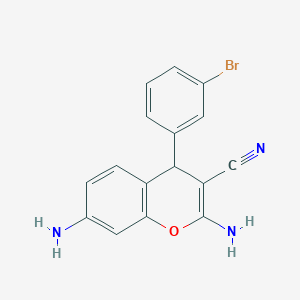![molecular formula C22H20ClNO3 B4962713 N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide, also known as ODM-201, is a nonsteroidal androgen receptor antagonist. It is a promising drug candidate for the treatment of prostate cancer, which is the most common cancer in men. ODM-201 has shown great potential in preclinical studies and clinical trials, and it has several advantages over other antiandrogens.
Mécanisme D'action
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide works by binding to and blocking the androgen receptor, which is a protein that plays a critical role in the growth and survival of prostate cancer cells. By inhibiting androgen receptor signaling, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can slow down or even stop the growth of prostate cancer cells. Unlike other antiandrogens, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide does not penetrate the blood-brain barrier, which reduces the risk of central nervous system side effects.
Biochemical and physiological effects:
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has been shown to have several biochemical and physiological effects in preclinical studies and clinical trials. It can decrease the levels of prostate-specific antigen, a biomarker for prostate cancer, and reduce the size of tumors in patients with advanced prostate cancer. N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can also improve the quality of life and delay the progression of disease in patients with prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has several advantages over other antiandrogens for lab experiments. It is highly potent and selective, which makes it a useful tool for studying androgen receptor signaling. N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide also has low toxicity and good pharmacokinetic properties, which allows for easy dosing and administration. However, one limitation of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide. One area of interest is the use of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of biomarkers that can predict response to N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide and identify patients who are most likely to benefit from treatment. Additionally, the use of N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide in other types of cancer, such as breast cancer or ovarian cancer, is also being explored.
Méthodes De Synthèse
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction between 2-chlorophenol and 2-chloroethylamine, which results in the formation of 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 4'-methoxy-3-biphenylcarboxylic acid to produce N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide.
Applications De Recherche Scientifique
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has been extensively studied in preclinical and clinical settings for the treatment of prostate cancer. In preclinical studies, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has shown potent and selective inhibition of androgen receptor signaling, which is a key driver of prostate cancer growth. In clinical trials, N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide has demonstrated efficacy and safety in patients with advanced prostate cancer, including those who have previously received chemotherapy or other antiandrogen therapies.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-26-19-11-9-16(10-12-19)17-5-4-6-18(15-17)22(25)24-13-14-27-21-8-3-2-7-20(21)23/h2-12,15H,13-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLYZUPWZKBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenoxy)ethyl]-4'-methoxybiphenyl-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4962690.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4962695.png)
![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)